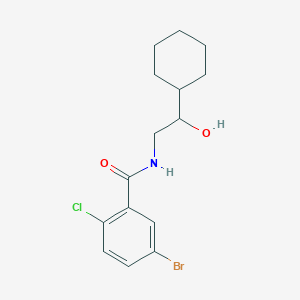

5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide

Description

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromine (5-position) and chlorine (2-position) atoms. Its amide nitrogen is linked to a 2-cyclohexyl-2-hydroxyethyl group, distinguishing it from simpler benzamide analogs. This structural complexity confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and materials science research.

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BrClNO2/c16-11-6-7-13(17)12(8-11)15(20)18-9-14(19)10-4-2-1-3-5-10/h6-8,10,14,19H,1-5,9H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGBEHBFNHAOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid and 2-cyclohexyl-2-hydroxyethylamine.

Amide Formation: The carboxylic acid group of 5-bromo-2-chlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-cyclohexyl-2-hydroxyethylamine to form the amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow chemistry techniques might be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: The major product would be the corresponding ketone or aldehyde.

Reduction: The major product would be the corresponding alkane.

Hydrolysis: The products would be 5-bromo-2-chlorobenzoic acid and 2-cyclohexyl-2-hydroxyethylamine.

Scientific Research Applications

Medicinal Chemistry

5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has notable applications in medicinal chemistry, particularly for its potential therapeutic effects:

- Analgesic Properties : Similar compounds have been reported to possess analgesic activity, making this compound a candidate for pain relief studies. Research indicates that derivatives can alleviate various types of pain, including traumatic and cancer pain .

- Anticancer Activity : Studies have shown that benzamide derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and A549. The mechanism involves apoptosis induction and cell cycle arrest.

- Biological Activity : The compound may interact with molecular targets including enzymes and receptors, modulating their activity due to the presence of halogen atoms which enhance binding affinity.

Chemical Research

In chemical research, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be employed in various organic transformations, contributing to the development of new materials with tailored properties.

Cytotoxicity Assays

In evaluating the cytotoxic effects of similar compounds, researchers have determined IC50 values against various cancer cell lines. For instance, one related compound exhibited an IC50 value of 4.39 µM against mushroom tyrosinase, indicating significant inhibition potential.

In Vivo Models

Animal model studies have demonstrated that benzamide derivatives can reduce tumor growth and inflammation markers, suggesting a promising avenue for therapeutic development. These findings highlight the compound's potential in clinical applications for cancer treatment.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and chlorine atoms can influence its binding affinity and specificity. The hydroxyethyl group may participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and biological activities. Key differences in molecular architecture and functional groups are highlighted to contextualize the uniqueness of the target compound.

Table 1: Structural and Functional Comparison

*Inferred molecular formula based on structural similarity.

Impact of Halogenation

- Bromine and Chlorine : The 5-bromo-2-chloro substitution pattern is conserved across many analogs. Bromine enhances lipophilicity and electrophilic reactivity, while chlorine contributes to steric effects and metabolic stability .

- Comparison : Compounds lacking halogens (e.g., 5-chloro-2-methoxy analogs in ) show reduced bioactivity, underscoring the importance of dual halogenation for target binding .

Side Chain Modifications

- Hydroxyethyl Groups: The 2-hydroxyethyl moiety in the target compound and analogs (e.g., ) enhances solubility and hydrogen-bonding capacity. The bithiophene analog () leverages conjugated π-systems for electronic applications.

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound introduces conformational rigidity and hydrophobic interactions, contrasting with planar aromatic systems (e.g., phenyl in or tetrahydrocarbazole in ). This may reduce off-target binding compared to flat heterocycles .

Unique Properties of the Target Compound

Hydrophobic Interactions : The cyclohexyl group may improve blood-brain barrier penetration compared to aromatic analogs .

Metabolic Stability : The hydroxyethyl group could reduce oxidative metabolism relative to furan or thiophene-containing analogs .

Stereochemical Complexity : The chiral hydroxyethyl center (absent in planar analogs like ) may enable enantioselective binding to biological targets .

Biological Activity

5-Bromo-2-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is a benzamide derivative with a complex structure that includes bromine and chlorine substituents, as well as a cyclohexyl group and a hydroxyethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H19BrClNO

- Molecular Weight : 360.67 g/mol

- CAS Number : 1351652-89-5

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2-cyclohexyl-2-hydroxyethylamine. The formation of the amide bond is facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen atoms can enhance binding affinity and specificity, while the hydroxyethyl group may facilitate hydrogen bonding interactions, stabilizing the compound's interaction with biological targets .

Anticancer Potential

Research indicates that derivatives similar to this compound exhibit anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, such as HeLa and A549. The mechanism often involves apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 5-Bromo-2-chloro-N-cyclohexylbenzamide | Cyclohexyl group | Anticancer activity |

| 5-Bromo-2-chloro-N-methylbenzamide | Methyl group | Moderate cytotoxicity |

| 5-Bromo-2-chloro-N-(2-hydroxyethyl)benzamide | Hydroxyethyl group | Antioxidant properties |

Case Studies

- Cytotoxicity Assays : In studies evaluating the cytotoxic effects of similar compounds, IC50 values were determined for various cancer cell lines. For example, one related compound exhibited an IC50 value of 4.39 µM against mushroom tyrosinase, indicating significant inhibition potential .

- In Vivo Models : Animal model studies have demonstrated the potential of benzamide derivatives to reduce tumor growth and inflammation markers, suggesting a promising avenue for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.